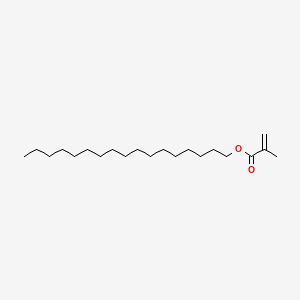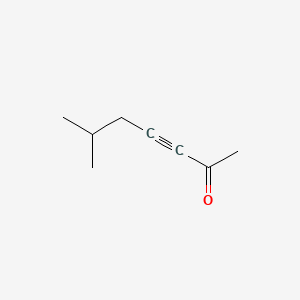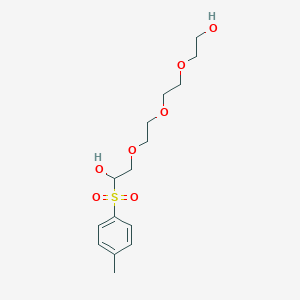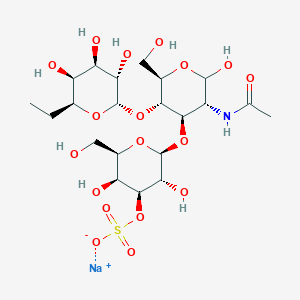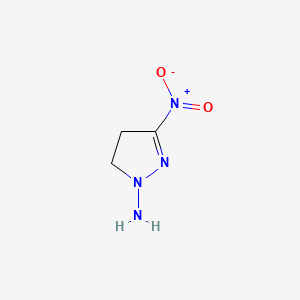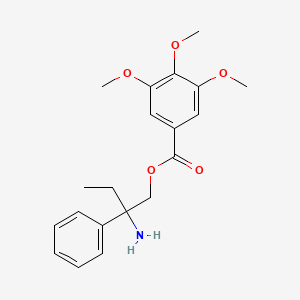
N,N-Didesmethyl trimebutine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride involves multiple steps, including the dealkylation of trimebutine to remove methyl groups. This process typically requires specific reagents and controlled reaction conditions to ensure the desired product is obtained. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound Hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound meets the required standards for research applications .
化学反应分析
Types of Reactions
N,N-Didesmethyl Trimebutine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
N,N-Didesmethyl Trimebutine Hydrochloride is widely used in scientific research, including:
作用机制
N,N-Didesmethyl Trimebutine Hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the influx of extracellular calcium ions into smooth muscle cells through voltage-dependent L-type calcium channels. This inhibition leads to the relaxation of smooth muscle and a reduction in peristalsis . Additionally, it binds to mu-opioid receptors, contributing to its spasmolytic effects .
相似化合物的比较
Similar Compounds
Trimebutine: The parent compound, used for treating irritable bowel syndrome and gastrointestinal motility disorders.
N,N-Didesmethyl Trimebutine-d5 Hydrochloride: A deuterium-labeled version used as a tracer in pharmacokinetic studies.
Uniqueness
This compound Hydrochloride is unique due to its specific dealkylated structure, which provides distinct pharmacological properties compared to its parent compound, trimebutine. Its ability to inhibit calcium influx and bind to mu-opioid receptors makes it a valuable tool in research focused on smooth muscle relaxation and gastrointestinal motility .
属性
分子式 |
C20H25NO5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H25NO5/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3/h6-12H,5,13,21H2,1-4H3 |
InChI 键 |
CSWLMBOWWYYFHA-UHFFFAOYSA-N |
规范 SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



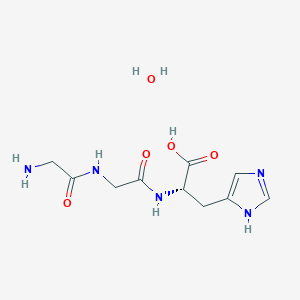
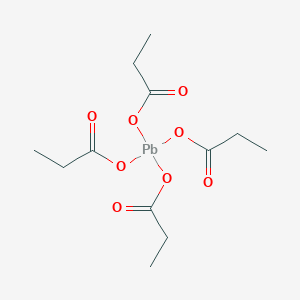
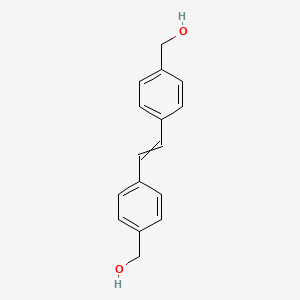

![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
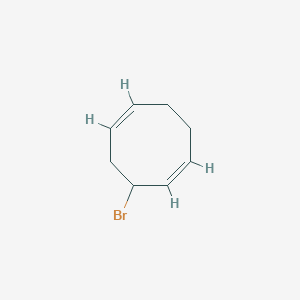
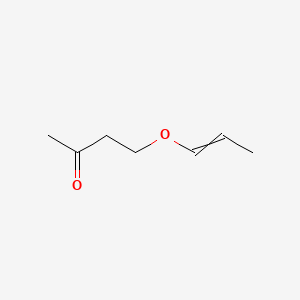
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
